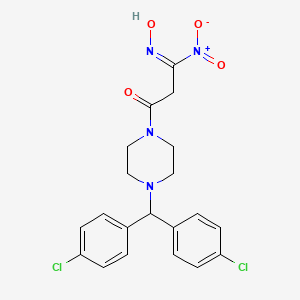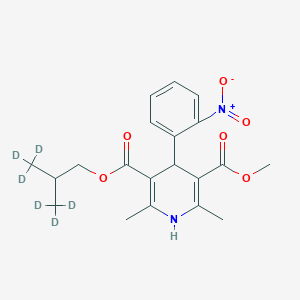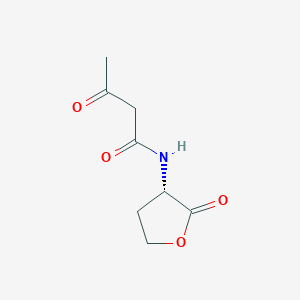
JKE-1716
Übersicht
Beschreibung
JKE-1716 is a potent and selective inhibitor of glutathione peroxidase 4 (GPX4), an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols . This compound is a derivative of the GPX4 inhibitor ML-210 and has been shown to reduce the viability of various cancer cell lines by inducing ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .
Vorbereitungsmethoden
The synthesis of JKE-1716 involves the transformation of a primary nitro group into a nitrolic acid, which is then activated to form the final compound . The synthetic route typically includes the following steps:
Nitration: Introduction of a nitro group into the precursor molecule.
Oxidation: Conversion of the nitro group to a nitrolic acid.
Activation: Final activation step to produce this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
JKE-1716 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrolsäuregruppe in this compound kann Oxidationsreaktionen eingehen.
Reduktion: Reduktion der Nitrogruppe zur Bildung von Aminen oder anderen reduzierten Produkten.
Substitution: Die Nitrogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
JKE-1716 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von GPX4 und der resultierenden biochemischen Pfade verwendet.
Biologie: In der Forschung eingesetzt, um die Rolle von GPX4 in zellulären Prozessen und seine Beteiligung an der Ferroptose zu verstehen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel verwendet, die auf GPX4 und verwandte Pfade abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch kovalente Bindung an den katalytischen Selenocysteinrest von GPX4, wodurch seine enzymatische Aktivität gehemmt wird . Diese Hemmung führt zur Anhäufung von Lipidperoxiden, die in Krebszellen Ferroptose induzieren. Die beteiligten molekularen Ziele und Pfade umfassen den Lipidperoxidationspfad und die Ferroptose-Signalübertragungskaskade.
Wirkmechanismus
JKE-1716 exerts its effects by covalently binding to the catalytic selenocysteine residue of GPX4, thereby inhibiting its enzymatic activity . This inhibition leads to the accumulation of lipid peroxides, which induces ferroptosis in cancer cells. The molecular targets and pathways involved include the lipid peroxidation pathway and the ferroptosis signaling cascade.
Vergleich Mit ähnlichen Verbindungen
JKE-1716 ist im Vergleich zu anderen GPX4-Inhibitoren einzigartig, da es selektiv kovalent auf das Ziel wirkt und selektiv Ferroptose induzieren kann . Ähnliche Verbindungen umfassen:
ML-210: Die Stammverbindung, von der this compound abgeleitet ist.
JKE-1674: Ein Analogon von ML-210, das Ferroptose induziert und GPX4 in Zellen kovalent markiert.
This compound zeichnet sich durch seine verbesserte Selektivität und Stabilität im Vergleich zu diesen ähnlichen Verbindungen aus, was es zu einem wertvollen Werkzeug für die biologische Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
(3Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-3-hydroxyimino-3-nitropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)20(15-3-7-17(22)8-4-15)25-11-9-24(10-12-25)19(27)13-18(23-28)26(29)30/h1-8,20,28H,9-13H2/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRTZXJNACSIE-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C/C(=N/O)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)


![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)



![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)

